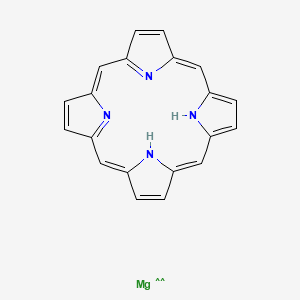

Magnesium Porphyrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

13007-95-9 |

|---|---|

Formule moléculaire |

C20H14MgN4 |

Poids moléculaire |

334.7 g/mol |

InChI |

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21,24H; |

Clé InChI |

OXLVMVIUBXHTSA-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] |

SMILES canonique |

C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3.[Mg] |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Magnesium Porphyrin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel magnesium porphyrin derivatives. Porphyrins, a class of aromatic macrocycles, and their magnesium complexes play a crucial role in various biological processes, most notably photosynthesis.[1] Their unique photophysical properties, including strong absorption in the visible region and the ability to generate reactive oxygen species upon illumination, have made them attractive candidates for a range of applications, particularly in the field of drug development as photosensitizers in photodynamic therapy (PDT).[2][3][4] This guide details common synthetic methodologies, comprehensive characterization techniques, and key applications, with a focus on providing practical experimental protocols and comparative data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves two key stages: the formation of the free-base porphyrin macrocycle and the subsequent insertion of magnesium. Several methods have been developed for the synthesis of meso-substituted porphyrins, with the Lindsey and Adler-Longo methods being the most prominent.[5][6]

Synthesis of meso-Tetraphenylporphyrin (H₂TPP) - A Common Precursor

A foundational step in synthesizing many this compound derivatives is the creation of a free-base porphyrin, such as meso-tetraphenylporphyrin (H₂TPP). The Lindsey synthesis is widely employed due to its milder reaction conditions and generally higher yields compared to the Adler-Longo method.[6]

-

Reaction Setup: In a fume hood, add freshly distilled pyrrole (0.67 mL, 10 mmol) and benzaldehyde (1.02 mL, 10 mmol) to 500 mL of dry dichloromethane (CH₂Cl₂) in a 1 L round-bottom flask equipped with a magnetic stir bar.

-

Acid Catalysis: Shield the flask from light and purge with an inert gas (e.g., argon or nitrogen). Add trifluoroacetic acid (TFA) (0.15 mL, 2 mmol) to the solution.

-

Condensation: Stir the reaction mixture at room temperature for 2-3 hours. The solution will gradually darken. Monitor the reaction progress by observing the disappearance of the benzaldehyde spot using thin-layer chromatography (TLC).

-

Oxidation: After the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.70 g, 7.5 mmol) in 50 mL of CH₂Cl₂ to the reaction mixture. Stir for an additional 1-2 hours at room temperature. The solution should turn a deep purple color, indicating the formation of the porphyrin.

-

Purification:

-

Neutralize the reaction mixture by adding a few drops of triethylamine.

-

Concentrate the solution using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.[7] A typical elution gradient starts with hexane to remove non-polar impurities, followed by a gradual increase in the polarity with dichloromethane or a hexane/dichloromethane mixture to elute the purple H₂TPP band.

-

Collect the purple fractions and evaporate the solvent to yield H₂TPP as a crystalline solid.

-

Magnesiation of H₂TPP to form MgTPP

The insertion of magnesium into the porphyrin core can be achieved under various conditions. A simple and efficient method utilizes a magnesium salt in a non-coordinating solvent with a hindered base.

-

Reaction Setup: Dissolve H₂TPP (100 mg, 0.16 mmol) in 50 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Add magnesium bromide etherate (MgBr₂·O(Et)₂) (210 mg, 0.81 mmol) and triethylamine (0.23 mL, 1.6 mmol) to the solution.

-

Reaction: Heat the mixture to 60 °C and stir for 1 hour. Monitor the reaction progress by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands characteristic of the magnesium complex.[8]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the solution with water to remove excess magnesium salts and the base.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain MgTPP as a purple solid. Further purification can be achieved by recrystallization from a solvent mixture like chloroform/methanol.

-

Characterization of this compound Derivatives

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound derivatives and to investigate their photophysical properties.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins. The spectra are dominated by an intense Soret band (or B band) in the near-UV region (around 400-450 nm) and weaker Q-bands in the visible region (500-700 nm).[1][9] The number and position of the Q-bands are indicative of the metallation state and symmetry of the porphyrin. Free-base porphyrins typically exhibit four Q-bands, while metalloporphyrins with D₄h symmetry, such as MgTPP, show two.[8]

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration of approximately 10⁻⁵ M. Perform serial dilutions to obtain solutions with concentrations in the range of 10⁻⁶ to 10⁻⁷ M for optimal absorbance readings (typically between 0.1 and 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 350-800 nm.

-

Analysis: Identify the wavelengths of maximum absorption (λₘₐₓ) for the Soret and Q-bands. The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Magnesium porphyrins are typically fluorescent, emitting light upon excitation at their absorption maxima. Fluorescence spectroscopy provides information about the electronic transitions and the excited state properties of the molecules.[10][11]

-

Sample Preparation: Prepare a dilute solution (typically 10⁻⁶ to 10⁻⁷ M) of the this compound derivative in a spectroscopic grade solvent to avoid concentration-dependent quenching effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at the Soret band maximum (e.g., ~424 nm for MgTPP) and record the emission spectrum over a range that includes the expected Q-band emission (e.g., 550-750 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelength across the absorption region (e.g., 350-600 nm). The resulting excitation spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a standard with a known quantum yield (e.g., zinc tetraphenylporphyrin in ethanol). The quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of porphyrin derivatives. ¹H NMR is particularly informative due to the large ring current effect of the porphyrin macrocycle, which causes significant chemical shifts for the protons.[12]

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube. Ensure the sample is fully dissolved; filtration through a small plug of cotton or glass wool may be necessary to remove any particulate matter.[13]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a ¹H NMR spectrum. For more complex structures, 2D NMR techniques such as COSY and NOESY can be employed to establish proton connectivity and spatial proximity. ¹³C NMR can also provide valuable structural information.

-

Analysis: The characteristic signals in the ¹H NMR spectrum of a meso-substituted this compound include the β-pyrrolic protons (typically in the 8-9 ppm region), the meso-substituent protons, and any protons on axial ligands. The integration of the signals should be consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[14][15][16]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., chloroform, methanol). The choice of solvent will depend on the ionization technique used.

-

Instrumentation: Various ionization techniques can be used for porphyrins, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Laser Ionization Time-of-Flight Mass Spectrometry (LI-TOFMS).[15][17] High-resolution mass spectrometry (HRMS) is recommended for obtaining accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related species (e.g., [M+H]⁺). The observed isotopic distribution pattern should match the calculated pattern for the proposed molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the magnesium center.[18][19][20]

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model is then refined to obtain the final crystallographic information.

Quantitative Photophysical Data

The photophysical properties of this compound derivatives are central to their applications. The following table summarizes typical data for magnesium tetraphenylporphyrin (MgTPP).

| Property | Value | Solvent | Reference |

| Soret Band (λₘₐₓ) | 424 nm | Dichloromethane | [8] |

| Q-Band 1 (λₘₐₓ) | 563 nm | Dichloromethane | [8] |

| Q-Band 2 (λₘₐₓ) | 602 nm | Dichloromethane | [8] |

| Fluorescence Emission (λₑₘ) | ~610 nm and ~660 nm | Toluene | - |

| Fluorescence Quantum Yield (Φf) | ~0.15 | Toluene | - |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.6-0.7 | Benzene | - |

Note: Specific values can vary depending on the solvent and the specific derivative.

Application in Photodynamic Therapy (PDT)

This compound derivatives are promising photosensitizers for PDT, a non-invasive cancer treatment.[3][21] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces tumor cell death through apoptosis or necrosis.[1][3]

Signaling Pathway in PDT-Induced Apoptosis

One of the key mechanisms of cell death induced by porphyrin-based PDT is the activation of the Fas/Fas ligand (FasL) signaling pathway.[22]

Caption: PDT-induced apoptosis via the Fas/FasL signaling pathway.

Experimental and Logical Workflows

The synthesis and characterization of novel this compound derivatives follow a logical workflow, from initial synthesis to detailed analysis and application testing.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Comprehensive characterization workflow for this compound derivatives.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis and characterization of novel this compound derivatives. The provided experimental protocols offer a starting point for researchers entering this field. The unique and tunable photophysical properties of these compounds, coupled with their ability to generate reactive oxygen species, make them highly valuable for applications in medicine, particularly in the development of new photosensitizers for photodynamic therapy. Further research into the design and synthesis of novel derivatives with enhanced properties, such as red-shifted absorption and improved tumor selectivity, will continue to drive innovation in this exciting area of chemistry and drug development.

References

- 1. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel meso-substituted porphyrin derivatives and its potential use in photodynamic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 6. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. santaisci.com [santaisci.com]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. iss.com [iss.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive analysis of metalloporphyrins via high irradiance laser ionization time-of-flight mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C4JA00126E [pubs.rsc.org]

- 16. Investigation of porphyrins and metalloporphyrins using two-step laser mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. worldscientific.com [worldscientific.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

An In-depth Technical Guide on the Electronic and Photophysical Properties of Magnesium Porphyrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and photophysical properties of magnesium porphyrins, compounds of significant interest due to their relevance to chlorophyll and potential applications in photodynamic therapy and molecular electronics.[1][2][3] This document details their key photophysical parameters, the experimental methodologies used to determine these properties, and the underlying photophysical pathways.

Electronic and Photophysical Properties

Magnesium porphyrins exhibit characteristic strong absorption in the visible region, governed by π-π* electronic transitions within the porphyrin macrocycle.[4] The electronic absorption spectrum is dominated by an intense Soret band (or B band) around 400-450 nm and weaker Q bands in the 500-700 nm region.[4][5] The insertion of the magnesium ion into the porphyrin core generally leads to a simplification of the Q-band structure compared to the free-base porphyrin due to increased molecular symmetry.

The photophysical properties of several magnesium porphyrins are summarized in the tables below, providing a comparative look at their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes.

Table 1: Absorption and Emission Properties of Selected Magnesium Porphyrins

| Compound | Solvent | Soret Band (λ_abs, nm) | Q Bands (λ_abs, nm) | Emission (λ_em, nm) | Stokes Shift (nm) |

| Magnesium Tetraphenylporphyrin (MgTPP) | Dichloromethane | 424 | 563, 602 | 610, 660 | - |

| Magnesium Octaethylporphyrin (MgOEP) | Benzene | 410 | 542, 578 | 580, 645 | - |

| Magnesium Tetra(phenylethynyl)porphyrin | - | - | - | - | - |

| Magnesium(II) octaaminoporphyrazine | - | - | - | - | - |

| MgTFP | Toluene | - | - | 659 | - |

Table 2: Fluorescence Quantum Yields and Excited-State Lifetimes of Selected Magnesium Porphyrins

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Singlet Excited-State Lifetime (τ_s, ns) |

| Magnesium Tetraphenylporphyrin (MgTPP) | Benzene | 0.18 | 9.5 |

| Magnesium Octaethylporphyrin (MgOEP) | Benzene | 0.23 | 11.2 |

| Magnesium Tetra(phenylethynyl)porphyrin | - | - | 7.4[4] |

| Mg-arrays | - | - | 10[6] |

| MgTFP | Toluene | 0.37[7] | - |

Experimental Protocols

The characterization of the electronic and photophysical properties of magnesium porphyrins relies on a suite of spectroscopic techniques. The following sections provide detailed, generalized methodologies for these key experiments.

This protocol outlines the measurement of the electronic absorption spectra to determine the wavelengths of maximum absorption (λ_max) for the Soret and Q bands.

Objective: To determine the absorption maxima of magnesium porphyrins in solution.

Materials:

-

Magnesium porphyrin sample

-

Spectroscopic grade solvent (e.g., dichloromethane, toluene)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound in the chosen solvent. Dilute the stock solution to a concentration that results in a maximum absorbance of approximately 1.0 at the Soret band maximum to ensure linearity of the Beer-Lambert law.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 350 nm to 750 nm.

-

Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with the sample cuvette.

-

Record the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret band and the Q bands.

-

If the molar concentration is known, calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

-

This protocol describes the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of a this compound relative to a standard.

Materials:

-

This compound sample

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to a value where both the sample and the standard absorb light, typically at the Soret band of the porphyrin.

-

Set the emission wavelength range to cover the expected fluorescence of the porphyrin.

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the absorption spectra of all prepared solutions using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the sample and standard solutions under identical instrumental conditions.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Subtract the solvent blank spectrum from the sample and standard fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_f) of the sample using the following equation: Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

This protocol details the measurement of the fluorescence lifetime (τ) of the excited singlet state using Time-Correlated Single-Photon Counting (TCSPC).

Objective: To determine the excited-state lifetime of a this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvette

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or femtosecond laser with frequency doubling), a fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser to coincide with an absorption band of the sample.

-

Set the emission wavelength on the monochromator to the maximum of the sample's fluorescence.

-

Adjust the instrumental parameters (e.g., pulse repetition rate, time window) to appropriately capture the fluorescence decay.

-

-

Measurement:

-

Measure the instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute Ludox solution).

-

Measure the fluorescence decay of the this compound sample.

-

-

Data Analysis:

-

Perform a deconvolution of the measured sample decay with the IRF using appropriate fitting software.

-

Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by the chi-squared (χ²) value and the randomness of the residuals.

-

Photophysical Pathways and Experimental Workflow

The photophysical processes that occur in magnesium porphyrins upon photoexcitation can be visualized using a Jablonski diagram. The overall workflow for characterizing these properties is also presented.

Caption: Jablonski diagram for a this compound.

The diagram above illustrates the principal photophysical pathways for a this compound.[7][8][9] Upon absorption of a photon, the molecule is excited from the ground state (S₀) to a higher singlet excited state, typically S₁ (Q band) or S₂ (Soret band).[5] From the S₂ state, the molecule rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state. From the S₁ state, the molecule can relax to the ground state via fluorescence (a radiative process) or non-radiative decay. Alternatively, it can undergo intersystem crossing to the triplet state (T₁), from which it can return to the ground state via phosphorescence or non-radiative decay.

Caption: Experimental workflow for photophysical characterization.

This workflow diagram outlines the sequential process for determining the photophysical properties of magnesium porphyrins. It begins with the synthesis and purification of the compound, followed by the preparation of solutions of known concentrations. These solutions are then subjected to a series of spectroscopic measurements to obtain absorption spectra, emission spectra, and fluorescence decay kinetics. The data from these experiments are analyzed to extract key photophysical parameters, which are then compiled into a comprehensive profile of the this compound's properties.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. secjhuapl.edu [secjhuapl.edu]

- 6. Effects of central metal ion (Mg, Zn) and solvent on singlet excited-state energy flow in porphyrin-based nanostructures - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Core of Photosynthesis: An In-depth Technical Guide to Magnesium Porphyrin Coordination Chemistry and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Magnesium porphyrins, the central chromophores in chlorophylls, are fundamental to the process of photosynthesis and have garnered significant interest in diverse fields, from artificial photosynthesis to photodynamic therapy.[1] Their unique coordination chemistry and rich electronic properties are intricately linked to their structure, particularly the coordination environment of the central magnesium ion. This technical guide provides a comprehensive overview of the coordination chemistry and structural analysis of magnesium porphyrins, offering detailed experimental protocols and data-driven insights for researchers in chemistry, biology, and medicine.

Coordination Chemistry of Magnesium Porphyrins: Beyond the Planar Core

The magnesium ion (Mg²⁺) within the porphyrin macrocycle typically exhibits a coordination number of four, five, or six, leading to distinct geometries and profoundly influencing the molecule's properties.[2]

Four-Coordinate Complexes: In the absence of coordinating solvents or ligands, magnesium porphyrins can exist as four-coordinate complexes with a square planar geometry.[3] The Mg²⁺ ion is coordinated to the four nitrogen atoms of the porphyrin ring. However, due to the relatively large size of the Mg²⁺ ion, it often sits slightly out of the porphyrin plane.

Five-Coordinate Complexes: The presence of a single axial ligand results in a five-coordinate, square pyramidal geometry.[4][5] In this configuration, the magnesium atom is pulled further out of the porphyrin plane towards the axial ligand.[5] A wide variety of ligands can occupy this axial position, including water, ammonia, methanol, and various nitrogenous bases like pyridine and imidazole.[5][6][7] The nature of the axial ligand significantly impacts the electronic properties of the porphyrin.

Six-Coordinate Complexes: With two axial ligands, a six-coordinate, octahedral geometry is formed.[8][9] These ligands can be identical or different and bind to the magnesium ion on opposite faces of the porphyrin plane. The formation of six-coordinate complexes is common with strongly coordinating ligands or in high concentrations of a coordinating solvent.[10]

The coordination number and geometry are influenced by several factors, including the steric bulk of the axial ligands, the solvent, and the electronic nature of the porphyrin substituents.[11][12]

Structural Analysis: Unveiling the Molecular Architecture

A combination of spectroscopic and crystallographic techniques is employed to elucidate the intricate three-dimensional structure of magnesium porphyrin complexes.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure of magnesium porphyrins.[13][14] It provides accurate measurements of bond lengths, bond angles, and the displacement of the magnesium atom from the porphyrin plane. This data is crucial for understanding the subtle structural changes induced by different axial ligands.

| Complex | Coordination Number | Axial Ligand(s) | Mg-N (porphyrin) (Å) | Mg-Axial Ligand (Å) | Mg displacement from N4 plane (Å) | Reference |

| [Mg(TPP)(DMF)]·CH₂Cl₂ | 5 | DMF | ~2.06-2.08 | ~2.12 | ~0.3 | [15] |

| MgTPP:C60Im | 5 | Imidazole-appended fullerene | ~2.06 | 2.131 | Not specified | [16] |

| [MgT(4-Cl)PP(hist)₂] | 6 | Histamine (amino N) | Not specified | 2.300 | Not specified | [9] |

| [MgT(4-Br)PP(hist)] | 5 | Histamine (imidazole N) | Not specified | 2.145 | Not specified | [9] |

Note: TPP = Tetraphenylporphyrin, DMF = Dimethylformamide, C60Im = Imidazole-appended fulleropyrrolidine, T(4-Cl)PP = Tetrakis(4-chlorophenyl)porphyrin, T(4-Br)PP = Tetrakis(4-bromophenyl)porphyrin, hist = Histamine. Data is approximate and may vary depending on the specific crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of magnesium porphyrins in solution.[17][18] The chemical shifts of the porphyrin protons are highly sensitive to the coordination state of the magnesium ion and the presence of axial ligands.[18][19] The aromatic ring current of the porphyrin macrocycle induces significant shifts in the resonances of coordinated axial ligands, providing information about their proximity and orientation.[20][21]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins. The electronic absorption spectrum of a this compound is dominated by an intense Soret band (or B band) around 400-430 nm and weaker Q bands in the 500-700 nm region.[22][23][24] The positions and intensities of these bands are sensitive to the coordination environment of the magnesium ion.[25] Axial ligation typically causes red-shifts in both the Soret and Q bands.[26]

Experimental Protocols

Synthesis of Magnesium Porphyrins

A common method for the synthesis of magnesium tetraarylporphyrins involves the reaction of the free-base porphyrin with a magnesium salt in a suitable solvent.[27]

Materials:

-

Free-base porphyrin (e.g., meso-tetraphenylporphyrin, H₂TPP)

-

Magnesium bromide (MgBr₂) or Magnesium iodide (MgI₂)

-

Non-coordinating solvent (e.g., toluene, chloroform)

-

Hindered amine base (e.g., triethylamine, diisopropylethylamine)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the free-base porphyrin in the non-coordinating solvent in a round-bottom flask.

-

Add an excess of the magnesium halide and the hindered amine base.

-

Reflux the mixture for several hours, monitoring the reaction progress by UV-Vis spectroscopy (disappearance of the four Q-bands of the free-base and appearance of the two Q-bands of the this compound).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography on an alumina or silica gel column, eluting with a suitable solvent system (e.g., dichloromethane/methanol).

-

Recrystallize the purified this compound from a solvent mixture such as dichloromethane/methanol.

A microwave-assisted synthesis can also be employed for a more rapid and efficient reaction.[28]

Characterization Methods

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the this compound in a non-coordinating solvent (e.g., CH₂Cl₂) in a quartz cuvette.

-

Record the absorption spectrum from 350 to 750 nm.

-

To study axial ligation, incrementally add a solution of the desired ligand and record the spectrum after each addition.

NMR Spectroscopy:

-

Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

For studying ligand binding, acquire spectra of the this compound in the presence of varying concentrations of the ligand.

X-ray Crystallography:

-

Grow single crystals of the this compound complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[16]

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.[13]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis and characterization of magnesium porphyrins and the influence of axial ligation on their properties.

Caption: A generalized workflow for the synthesis and characterization of magnesium porphyrins.

Caption: The central role of axial ligands in modulating the properties of magnesium porphyrins.

This guide provides a foundational understanding of the coordination chemistry and structural analysis of magnesium porphyrins. A thorough grasp of these principles is essential for the rational design of novel porphyrin-based systems for applications in materials science, catalysis, and medicine.

References

- 1. Magnesium porphyrins with relevance to chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylacetone as an axial ligand in metalloporphyrin: its first crystal structure, coordination chemistry, and potential application as an efficient photosensitizer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Self-assembled via axial coordination this compound-imidazole appended fullerene dyad: spectroscopic, electrochemical, computational, and photochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Histamine-bound magnesium porphyrins: diverse coordination modes, inhibitory role in photodegradation of chlorophyll a and antioxidant activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Building-up remarkably stable this compound polymers self-assembled via bidentate axial ligands: synthesis, structure, surface morphology, and effect of bridging ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Factors governing the metal coordination number in metal complexes from Cambridge Structural Database analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. tandfonline.com [tandfonline.com]

- 16. worldscientific.com [worldscientific.com]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The NMR spectra of the porphyrins. 17—Metalloporphyrins as diamagnetic shift reagents, structural and specificity studies | Semantic Scholar [semanticscholar.org]

- 20. NMR spectra of the porphyrins. Part 42. The synthesis and aggregation behaviour of some chlorophyll analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. ismar.org [ismar.org]

- 22. secjhuapl.edu [secjhuapl.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

A Technical Guide to the Theoretical Modeling of Magnesium Porphyrin Electronic Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model the electronic spectra of magnesium porphyrins. Porphyrins and their metallo-derivatives are fundamental to various biological processes and have significant potential in technological applications, including photodynamic therapy and molecular electronics.[1][2] A thorough understanding of their electronic structure and spectral properties is crucial for these applications. This document outlines the key theoretical models, computational protocols, and data interpretation, offering a valuable resource for researchers in chemistry, physics, and drug development.

Introduction to Porphyrin Electronic Spectra

The electronic absorption spectrum of a typical metalloporphyrin, such as magnesium porphyrin (MgP), is characterized by two main features in the ultraviolet-visible (UV-Vis) region:

-

The Soret Band (or B band): An intense absorption band typically found in the near-UV region (around 400 nm).[1]

-

The Q bands: A series of weaker absorption bands in the visible region (500-700 nm).[1]

These spectral features arise from π→π* electronic transitions within the porphyrin macrocycle. The seminal four-orbital model developed by Gouterman provides a qualitative explanation for these characteristic bands, attributing them to transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs).[1] While this model is conceptually powerful, modern computational methods are required for a quantitative and predictive understanding of these spectra.[1]

Theoretical Methodologies

Several quantum chemical methods are employed to model the electronic spectra of magnesium porphyrins, ranging from density functional theory to multiconfigurational wave function theory.

2.1. Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used method for calculating electronic excitation energies and oscillator strengths due to its favorable balance between computational cost and accuracy.[3][4] The choice of the exchange-correlation functional is critical for obtaining reliable results.[3][4]

-

Functionals: A variety of functionals have been benchmarked for porphyrin spectra, including hybrid functionals like B3LYP and PBE0, and range-separated functionals such as CAM-B3LYP.[3][4] While B3LYP is commonly used, it can sometimes underestimate charge-transfer excitation energies.[3] Range-separated functionals often provide improved accuracy for both Soret and Q bands.[3]

2.2. Multiconfigurational Methods

For a more rigorous treatment of electron correlation, which can be important for accurately describing excited states, multiconfigurational methods are often employed.

-

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good starting point by treating the electron correlation within a specific set of "active" orbitals, which for porphyrins are typically the π-orbitals involved in the electronic transitions.[2][5][6]

-

N-Electron Valence State Perturbation Theory (NEVPT2) and Complete Active Space with Second-Order Perturbation Theory (CASPT2): To account for dynamic electron correlation not captured by CASSCF, second-order perturbation theory is applied.[2][5][6][7] CASPT2 and NEVPT2 are capable of providing highly accurate excitation energies.[2][5][6][7]

Computational Protocols

A typical computational workflow for modeling the electronic spectrum of this compound involves the following steps:

-

Geometry Optimization: The molecular geometry of the ground state is optimized. This is commonly performed using DFT with a functional like B3LYP or PBE0 and a basis set such as 6-31G*.[5][8] For MgP, a D4h symmetry is often assumed.[5]

-

Excited State Calculations: Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated using a chosen method (e.g., TD-DFT, CASSCF/CASPT2).

-

For TD-DFT: The number of excited states to be calculated is specified. To simulate the full spectrum, a sufficient number of states should be included.[9]

-

For CASSCF/CASPT2: The selection of the active space is a crucial step. The "four-orbital" model can be a starting point, but larger active spaces that include more π and π* orbitals are often necessary for accurate results.[5]

-

-

Inclusion of Environmental Effects: The influence of a solvent on the electronic spectrum can be modeled using continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM).[10][11]

-

Spectral Simulation: The calculated excitation energies (often broadened with a Gaussian or Lorentzian function) are plotted against the oscillator strengths to generate a theoretical spectrum that can be compared with experimental data.[12]

Quantitative Data Summary

The following tables summarize theoretical and experimental data for the electronic spectra of magnesium porphyrins and related compounds.

Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for the Four Lowest ¹Eᵤ States of this compound using CASSCF and CASPT2 with Different Active Spaces. [5]

| Active Space | Method | 1 ¹Eᵤ (Q band) | f | 2 ¹Eᵤ (B band) | f | 3 ¹Eᵤ | f | 4 ¹Eᵤ (N band) | f |

| 4/4 | CASSCF | 2.50 | 0.002 | 4.29 | 3.19 | - | - | - | - |

| CASPT2 | 1.77 | 0.002 | 3.49 | 2.45 | - | - | - | - | |

| 12/16 | CASSCF | 2.59 | 0.002 | 4.26 | 2.94 | 5.16 | 0.06 | 5.43 | 0.44 |

| CASPT2 | 2.11 | 0.003 | 3.53 | 2.22 | 4.29 | 0.03 | 4.60 | 0.30 | |

| 15/18 | CASSCF | 2.61 | 0.002 | 4.26 | 2.92 | 5.25 | 0.06 | 5.46 | 0.42 |

| CASPT2 | 2.22 | 0.004 | 3.54 | 2.22 | 4.47 | 0.03 | 4.71 | 0.28 |

Table 2: Comparison of Theoretical Excitation Energies (in eV) with Experimental Gas-Phase Absorption Maxima for Substituted Magnesium Porphyrins. [5]

| State | CASPT2 (15/18) | Experimental (Mg-tetrapropylporphyrin) | Experimental (Mg-octaethylporphyrin) |

| Q band | 2.22 | 2.15 | 2.22 |

| B band | 3.54 | 3.16 | 3.18 |

| N band | 4.71 | 3.73 | 3.75 |

Diagrams and Workflows

Computational Workflow for Electronic Spectra

Caption: A generalized workflow for the computational modeling of electronic spectra.

Gouterman's Four-Orbital Model

Caption: Simplified representation of Gouterman's four-orbital model for porphyrin electronic transitions.

Relationship Between Theoretical Methods

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. [PDF] Theoretical study of the electronic spectrum of magnesium-porphyrin | Semantic Scholar [semanticscholar.org]

- 7. arxiv.org [arxiv.org]

- 8. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Magnesium(II) Porphyrazine with Thiophenylmethylene Groups-Synthesis, Electrochemical Characterization, UV–Visible Titration with Palladium Ions, and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Discovery and Characterization of Naturally Occurring Magnesium Porphyrin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring magnesium porphyrin analogues, primarily chlorophylls and bacteriochlorophylls, are fundamental to life on Earth, serving as the primary pigments in photosynthesis.[1][2] Their unique photophysical properties, stemming from the central magnesium ion coordinated within a porphyrin or related macrocycle, have garnered significant interest beyond their biological roles, with potential applications in photodynamic therapy, solar energy, and as molecular probes. This technical guide provides an in-depth overview of the discovery, characterization, and biosynthesis of these fascinating molecules, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.

Quantitative Spectroscopic Data of this compound Analogues

The photophysical properties of this compound analogues are central to their function. The following tables summarize key spectroscopic data for various chlorophylls and bacteriochlorophylls to facilitate comparison.

Table 1: Molar Absorption Coefficients (ε) of Selected Chlorophylls and Bacteriochlorophylls

| Compound | Solvent | Soret Peak (λ_max, nm) | ε (L mol⁻¹ cm⁻¹) | Qy Peak (λ_max, nm) | ε (L mol⁻¹ cm⁻¹) | Reference(s) |

| Chlorophyll a | Acetone | 428 | 109,000 | 662 | 82,040 | [3] |

| Chlorophyll b | Acetone | 453 | 158,000 | 645 | 47,000 | [4] |

| Chlorophyll c₁ | Acetone | 447 | - | 629 | - | [5] |

| Chlorophyll c₂ | Acetone | 450 | - | 629 | - | [5] |

| Bacteriochlorophyll a | Toluene | 358 | 75,000 | 771 | 92,000 | [6] |

| Bacteriochlorophyll c | Acetone | 433 | - | 662.5 | 74,000 | [4] |

| Bacteriochlorophyll d | Acetone | 425 | - | 654 | 78,000 | [4] |

| Bacteriochlorophyll e | Acetone | 462 | 185,000 | 649 | 48,900 | [4] |

Note: Molar absorption coefficients can vary depending on the solvent and the purity of the sample. The values presented here are representative.

Table 2: Fluorescence Quantum Yields (Φf) of Selected this compound Analogues

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Φf | Reference(s) |

| Chlorophyll a | Diethyl ether | 430 | 668 | 0.32 | [7] |

| Chlorophyll b | Diethyl ether | 455 | 650 | 0.12 | [7] |

| Bacteriochlorophyll a | Toluene | - | ~780 | 0.20 | [6] |

| Bacteriochlorophyll c (monomeric) | Ethanol | 435 | 675 | 0.21 | [8] |

| Bacteriochlorophyll c (aggregated in chlorosomes) | Buffer | 700 | 750-770 | ~0.002 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of this compound analogues. The following sections provide protocols for key experimental procedures.

Extraction of Chlorophylls from Plant Material

This protocol is adapted for the extraction of chlorophylls a and b from spinach leaves.

Materials:

-

Fresh spinach leaves

-

Acetone (80% v/v in water)

-

Mortar and pestle

-

Quartz sand

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Weigh approximately 1 gram of fresh spinach leaves and cut them into small pieces.

-

Place the leaf pieces in a chilled mortar with a small amount of quartz sand.

-

Add 10 mL of 80% acetone to the mortar.

-

Grind the leaves thoroughly with the pestle until a homogenous green slurry is obtained.

-

Transfer the slurry to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

-

Carefully decant the supernatant, which contains the chlorophyll extract, into a clean tube.

-

Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations (for 80% acetone):

-

Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Extraction and Purification of Bacteriochlorophylls from Photosynthetic Bacteria

This protocol describes the extraction of bacteriochlorophylls from purple non-sulfur bacteria (e.g., Rhodobacter sphaeroides).

Materials:

-

Bacterial cell pellet

-

Acetone/Methanol (7:2, v/v)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column

Procedure:

-

Resuspend the bacterial cell pellet in a minimal volume of acetone/methanol (7:2, v/v).

-

Sonicate the cell suspension on ice for several cycles of 30 seconds on, 30 seconds off, until the solution becomes intensely colored.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to remove cell debris.

-

Collect the supernatant containing the bacteriochlorophylls.

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

Purify the bacteriochlorophylls from the crude extract using reverse-phase HPLC with a C18 column and a suitable gradient of solvents, such as a mixture of methanol, acetone, and water. Monitor the elution profile at the characteristic Qy absorption maximum of the target bacteriochlorophyll.

Characterization by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrin-based molecules.[8][9]

Sample Preparation:

-

Ensure the purified this compound analogue is thoroughly dried to remove any residual solvents.

-

Dissolve the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). The choice of solvent is critical as it can affect the aggregation state and chemical shifts.[9]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Key features to observe include:

-

Methine protons (δ, β, etc.): Typically found in the downfield region (8.5-10.0 ppm) due to the aromatic ring current of the porphyrin macrocycle.[9]

-

Methyl and other peripheral substituent protons: Resonances for these protons will appear in various regions of the spectrum, providing information about the substitution pattern.

-

Protons of the phytyl or other esterifying alcohol chain: These will appear in the upfield region of the spectrum.

-

-

For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish proton-proton connectivities and spatial proximities, respectively.

Signaling Pathways and Biosynthesis

This compound analogues are not only central to photosynthesis but are also involved in cellular signaling.

Biosynthesis of Chlorophyll and Bacteriochlorophyll

The biosynthesis of chlorophylls and bacteriochlorophylls is a complex, multi-step pathway that begins with the precursor 5-aminolevulinic acid (ALA).[10][11][12] A key branching point occurs at protoporphyrin IX, where the insertion of either iron (leading to hemes) or magnesium (leading to chlorophylls) is catalyzed by ferrochelatase or magnesium chelatase, respectively.[10]

Caption: Simplified biosynthetic pathway of chlorophylls and bacteriochlorophylls.

Magnesium Protoporphyrin IX as a Signaling Molecule

Mg-protoporphyrin IX (Mg-Proto IX) and its methyl ester, intermediates in the chlorophyll biosynthesis pathway, have been identified as signaling molecules that mediate communication between the chloroplast and the nucleus.[5][9] This retrograde signaling pathway allows the chloroplast to regulate the expression of nuclear genes encoding photosynthetic proteins in response to environmental and developmental cues.

Caption: Mg-Protoporphyrin IX retrograde signaling pathway.

Discovery in Marine Environments

While chlorophylls and bacteriochlorophylls are well-known from terrestrial plants and bacteria, the marine environment harbors a diverse array of this compound analogues. For instance, various forms of chlorophyll c are found in marine algae like diatoms and dinoflagellates.[5] These pigments are unique in that they possess a porphyrin macrocycle (as opposed to a chlorin) and lack a phytyl tail.[5] Additionally, novel porphyrin compounds have been isolated from marine invertebrates such as tunicates, though their metal content and detailed structures are not always fully characterized.[13] The exploration of these marine organisms promises the discovery of new this compound analogues with potentially unique photophysical and biological properties.

Conclusion

The study of naturally occurring this compound analogues is a vibrant and evolving field. From their fundamental roles in photosynthesis to their potential in various technological applications, these molecules continue to capture the attention of the scientific community. This guide has provided a foundational overview of their quantitative properties, experimental methodologies for their study, and their involvement in key biological pathways. It is anticipated that continued research, particularly into the diverse analogues from marine environments and the intricate details of their associated signaling pathways, will unveil new scientific insights and opportunities for innovation.

References

- 1. Chlorophyll - Wikipedia [en.wikipedia.org]

- 2. Chlorophyll | Definition, Function, & Facts | Britannica [britannica.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mg-Protoporphyrin IX Signals Enhance Plant’s Tolerance to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacteriochlorophyll a [omlc.org]

- 7. Absorption and Fluorescence Spectral Database of Chlorophylls and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superradiance of bacteriochlorophyll c aggregates in chlorosomes of green photosynthetic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knock-out of the magnesium protoporphyrin IX methyltransferase gene in Arabidopsis. Effects on chloroplast development and on chloroplast-to-nucleus signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tetrapyrrole biosynthetic pathway and its regulation in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Impaired Magnesium Protoporphyrin IX Methyltransferase (ChlM) Impedes Chlorophyll Synthesis and Plant Growth in Rice [frontiersin.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Magnesium Porphyrin Aggregation Behavior in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of magnesium porphyrins in organic solvents. Porphyrin aggregation is a critical phenomenon influencing their photophysical, chemical, and biological properties, with significant implications for applications in drug development, photodynamic therapy, and materials science. Understanding and controlling this behavior is paramount for the rational design of porphyrin-based systems.

Core Concepts of Magnesium Porphyrin Aggregation

Magnesium porphyrins, like many other porphyrin derivatives, exhibit a strong tendency to self-assemble in solution, primarily driven by non-covalent interactions such as π-π stacking, van der Waals forces, and in some cases, coordination interactions involving the central magnesium ion. This self-assembly leads to the formation of aggregates, which can significantly alter the spectroscopic and functional properties of the porphyrin monomers.

The aggregation process is highly dependent on several factors, including the specific porphyrin structure (i.e., peripheral substituents), solvent polarity, temperature, and concentration. In organic solvents, the interplay between porphyrin-porphyrin and porphyrin-solvent interactions dictates the extent and nature of aggregation. Generally, aggregation is more pronounced in non-polar or weakly coordinating solvents where porphyrin-porphyrin interactions are more favorable. In contrast, polar and coordinating solvents can solvate the porphyrin macrocycle and the central magnesium ion, thereby hindering aggregation.

Two primary types of aggregates are commonly observed, distinguished by their geometry and resulting spectroscopic signatures:

-

J-aggregates: Characterized by a head-to-tail arrangement of the porphyrin transition dipoles, leading to a bathochromic (red) shift in the Soret band of the UV-Vis absorption spectrum.

-

H-aggregates: Involving a face-to-face stacking of the porphyrin macrocycles, resulting in a hypsochromic (blue) shift of the Soret band.

The equilibrium between monomeric and aggregated species is a dynamic process that can be investigated using various spectroscopic techniques.

Quantitative Analysis of this compound Aggregation

The aggregation of magnesium porphyrins can be quantified by determining the aggregation constants (K) and the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) associated with the self-assembly process. This data is crucial for predicting and controlling the aggregation behavior under different conditions.

Table 1: Aggregation Constants and Spectral Shifts of Magnesium Porphyrins in Organic Solvents

| This compound Derivative | Solvent | Temperature (°C) | Aggregation Model | Aggregation Constant (K) | Soret Band Shift (Δλ, nm) | Reference |

| Magnesium Octaethylporphyrin (MgOEP) | Chloroform | 25 | Dimerization | Data not readily available in compiled format | Data not readily available in compiled format | |

| Magnesium Tetraphenylporphyrin (MgTPP) | Dichloromethane/Methanol mixtures | 25 | H-aggregation | Aggregation controlled by solvent ratio[1] | Blue shift observed[1] | [1] |

| Magnesium Tetrakis(4-sulfonatophenyl)porphyrin Octylammonium Salt (MgTPPSC8) | Dichloromethane | 25 | J-type oligomerization | Qualitatively described[1] | Red shift observed[1] | [1] |

| Magnesium Chlorophyll a | Carbon Tetrachloride | 25 | Dimerization | Data not readily available in compiled format | Data not readily available in compiled format | |

| Magnesium Chlorophyll a | Non-polar solvents | N/A | Dimerization/Oligomerization | Qualitatively described | Red shift observed |

Table 2: Thermodynamic Parameters for this compound Aggregation

| This compound Derivative | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Reference |

| Magnesium Chlorophyll a | Various non-polar solvents | Data not readily available | Data not readily available | Data not readily available | |

| This compound Derivatives | General non-polar solvents | Typically negative (exothermic) | Typically negative (decrease in entropy) | Dependent on T, ΔH°, and ΔS° |

Note: Comprehensive thermodynamic data for the aggregation of various magnesium porphyrins in organic solvents is limited in the publicly available literature. The process is generally understood to be enthalpically driven and entropically disfavored.

Experimental Protocols for Studying Aggregation

The investigation of this compound aggregation relies on a suite of spectroscopic techniques. Below are detailed methodologies for the most common and effective approaches.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is the most direct method for observing and quantifying porphyrin aggregation. The appearance of new bands or shifts in the Soret band upon changes in concentration, solvent composition, or temperature provides evidence of aggregation.

Experimental Protocol for UV-Vis Titration to Determine Aggregation Constants:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the this compound in a "good" solvent where it exists predominantly as a monomer (e.g., chloroform, dichloromethane). The concentration should be accurately determined using the Beer-Lambert law.

-

Solvent System: Prepare a series of solvent mixtures by varying the volume ratio of the "good" solvent and a "bad" solvent (a solvent that promotes aggregation, e.g., a non-polar hydrocarbon like hexane or a polar solvent like methanol, depending on the porphyrin).

-

Sample Preparation: For each solvent mixture, prepare a series of solutions with varying concentrations of the this compound by diluting the stock solution. It is crucial to cover a concentration range where the transition from monomer to aggregate is observable.

-

Spectra Acquisition: Record the UV-Vis absorption spectrum (typically in the 350-700 nm range) for each solution at a constant temperature. Use a cuvette with a known path length.

-

Data Analysis:

-

Identify the isosbestic point(s), which indicate a two-state equilibrium (e.g., monomer-dimer).

-

Plot the absorbance at a wavelength corresponding to the monomer or aggregate as a function of the total porphyrin concentration.

-

Fit the data to an appropriate aggregation model (e.g., monomer-dimer, isodesmic) to extract the aggregation constant (K). For a simple dimerization equilibrium (2M ⇌ D), the dimerization constant, Kd, can be determined by non-linear fitting of the absorbance data to the corresponding equilibrium equations.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying porphyrin aggregation. The formation of aggregates often leads to a quenching of the fluorescence emission due to non-radiative decay pathways.

Experimental Protocol for Fluorescence Quenching Analysis:

-

Solution Preparation: Prepare a series of solutions with varying concentrations of the this compound in the desired organic solvent or solvent mixture. The concentration range should be chosen to observe changes in fluorescence intensity.

-

Fluorescence Spectra Acquisition:

-

Set the excitation wavelength to a value where the monomer absorbs strongly (e.g., the Soret band maximum of the monomer).

-

Record the fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of porphyrin concentration.

-

A deviation from linearity in the Stern-Volmer plot (I0/I vs. concentration, where I0 is the fluorescence intensity at the lowest concentration) can indicate aggregation-induced quenching.

-

The data can be analyzed using appropriate models to extract information about the aggregation process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the aggregates in solution. Changes in the chemical shifts of the porphyrin protons upon aggregation can be used to elucidate the geometry of the aggregate, particularly for dimers.

Experimental Protocol for NMR Analysis of Aggregation:

-

Sample Preparation: Prepare a series of NMR samples with different concentrations of the this compound in a suitable deuterated organic solvent (e.g., CDCl3).

-

NMR Spectra Acquisition: Record high-resolution 1H NMR spectra for each sample. It may be necessary to acquire spectra at different temperatures to study the thermodynamics of the aggregation process.

-

Data Analysis:

-

Assign the proton resonances of the porphyrin monomer.

-

Observe the changes in chemical shifts as a function of concentration. Upfield shifts are typically observed for protons that are shielded by the ring current of an adjacent porphyrin in an aggregate.

-

By analyzing the magnitude of the concentration-dependent chemical shifts for different protons, a model for the aggregate structure (e.g., the inter-planar distance and lateral shift in a dimer) can be proposed and refined.

-

Logical Relationships in this compound Aggregation

The aggregation of magnesium porphyrins in solution can be described as a series of equilibria between the monomeric form and various aggregated species. The simplest and most common model is the monomer-dimer equilibrium, but more complex equilibria involving higher-order aggregates can also occur.

Conclusion

The aggregation of magnesium porphyrins in organic solvents is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of this behavior is essential for the successful application of these molecules in various scientific and technological fields. This guide has provided an overview of the core concepts, a summary of available quantitative data, and detailed experimental protocols for the characterization of this compound aggregation. While a comprehensive database of aggregation parameters is still evolving, the methodologies outlined herein provide a robust framework for researchers to investigate specific this compound systems and contribute to this critical area of study. The provided workflows and logical diagrams serve as a visual aid to conceptualize and execute experimental investigations into the fascinating world of porphyrin self-assembly.

References

A Technical Guide to the Fundamental Electrochemical Properties of Magnesium Porphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium porphine (MgP), the simplest magnesium-containing porphyrin, serves as a fundamental building block for understanding the intricate electron transfer processes in various biological and chemical systems. Its unique electrochemical behavior, characterized by distinct redox states and a propensity for electropolymerization, makes it a subject of significant interest in fields ranging from materials science to medicinal chemistry. This technical guide provides an in-depth exploration of the core electrochemical properties of magnesium porphine, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Electrochemical Properties

The electrochemical landscape of magnesium porphine is dominated by two successive one-electron oxidation events centered on the porphyrin macrocycle. These processes lead to the formation of a π-cation radical and a subsequent dication. These species are highly reactive and play a crucial role in the electropolymerization of magnesium porphine.

Redox Potentials

The redox potentials of magnesium porphine have been characterized primarily through cyclic voltammetry. The following table summarizes the key quantitative data obtained from these experiments.

| Redox Process | Half-Wave Potential (E₁⸝₂) vs. Fc⁺/Fc (V) | Description |

| First Oxidation (MgP / MgP•⁺) | +0.56 | Reversible one-electron oxidation to form the magnesium porphine π-cation radical. |

| Second Oxidation (MgP•⁺ / MgP²⁺) | +0.88 | Reversible one-electron oxidation to form the magnesium porphine dication. |

| First Reduction (MgP / MgP•⁻) | -1.81 | Reversible one-electron reduction to form the magnesium porphine π-anion radical. |

Note: These values are estimated from cyclic voltammetry data presented in the literature and may vary slightly depending on experimental conditions such as solvent, electrolyte, and scan rate.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of research in this field. The following sections provide detailed protocols for key experiments used to characterize the electrochemical properties of magnesium porphine.

Synthesis of Magnesium Porphine (Lindsey Method)

The synthesis of magnesium porphine can be achieved via the Lindsey procedure, which involves the condensation of dipyrromethane and an aldehyde.[1]

Materials:

-

1-Formyldipyrromethane

-

Magnesium bromide (MgBr₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of 1-formyldipyrromethane in toluene is prepared.

-

DBU and MgBr₂ are added to the solution.

-

The reaction mixture is heated under reflux and exposed to air to facilitate oxidation to the porphyrin macrocycle.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by washing with appropriate solvents to remove unreacted starting materials and byproducts.

-

For demetalation to the free-base porphine, the magnesium porphine is treated with a dilute solution of TFA in dichloromethane.[2]

Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of magnesium porphine.[1]

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode cell consisting of:

-

Working Electrode (e.g., Platinum or Glassy Carbon)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Reagents:

-

Magnesium Porphine solution (typically in the mM range)

-

Anhydrous, high-purity solvent (e.g., Dichloromethane, Acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

Procedure:

-

The electrochemical cell is assembled and thoroughly cleaned.

-

The magnesium porphine solution containing the supporting electrolyte is prepared and transferred to the cell.

-

The solution is deaerated by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution throughout the experiment.

-

The electrodes are connected to the potentiostat.

-

The CV is recorded by scanning the potential from an initial value where no faradaic current is observed, to a potential sufficiently positive to observe the oxidation peaks, and then reversing the scan to a negative potential to observe any reduction peaks.

-

The scan rate is typically varied to investigate the reversibility of the redox processes.

The following diagram illustrates a typical experimental workflow for performing cyclic voltammetry on magnesium porphine.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to identify the species generated at different electrode potentials.

Apparatus:

-

Potentiostat

-

Spectrometer (e.g., UV-Vis)

-

Optically transparent thin-layer electrochemical (OTTLE) cell or a standard cuvette with a gauze working electrode.

-

Light source

Procedure:

-

The spectroelectrochemical cell is filled with the magnesium porphine solution containing the supporting electrolyte.

-

An initial absorption spectrum is recorded at a potential where no electrochemical reaction occurs.

-

The potential is then stepped to a value corresponding to the first oxidation wave of magnesium porphine.

-

Absorption spectra are recorded as a function of time until a steady state is reached, indicating the complete conversion of the starting material to the π-cation radical.

-

The process is repeated for the second oxidation wave to observe the spectral changes associated with the formation of the dication.

-

The potential can be stepped back to the initial value to assess the reversibility of the spectral changes.

Oxidative Electropolymerization of Magnesium Porphine

Upon oxidation, particularly at potentials sufficient to generate the dication, magnesium porphine undergoes electropolymerization. The highly reactive dicationic species can react with neutral magnesium porphine molecules to form oligomers and eventually a polymer film on the electrode surface.[1] This process is believed to proceed through the formation of meso-meso bonds between the porphyrin units.[1]

The following diagram illustrates the proposed signaling pathway for the oxidative electropolymerization of magnesium porphine.

Electron Transfer Kinetics

Quantitative data on the heterogeneous electron transfer kinetics (i.e., the rate constant, k⁰) for magnesium porphine are not extensively reported in the literature. However, the reversibility of the oxidation and reduction waves observed in cyclic voltammetry at moderate scan rates suggests that the electron transfer processes are relatively fast. For many metalloporphyrins, the electron transfer rates are on the order of 10⁻² to 10⁻¹ cm/s.

The determination of electron transfer kinetics typically involves advanced electrochemical techniques such as:

-

Analysis of peak separation in cyclic voltammetry: The difference in potential between the anodic and cathodic peaks (ΔEp) is related to the electron transfer rate constant. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K. Larger separations indicate quasi-reversible or irreversible kinetics.

-

Rotating disk electrode (RDE) voltammetry: This technique can be used to measure kinetic currents, from which the rate constant can be calculated.

-

Electrochemical impedance spectroscopy (EIS): EIS can provide detailed information about the charge transfer resistance at the electrode-electrolyte interface, which is inversely proportional to the electron transfer rate.

Conclusion

The fundamental electrochemical properties of magnesium porphine are central to its role in a wide array of scientific disciplines. Its well-defined redox behavior, characterized by the formation of a π-cation radical and a dication, provides a model system for studying electron transfer in more complex porphyrin-based architectures. The propensity of magnesium porphine to undergo oxidative electropolymerization opens avenues for the development of novel functional materials. A comprehensive understanding of its electrochemical characteristics, facilitated by the data and protocols presented in this guide, is essential for harnessing the full potential of this foundational molecule in research, materials science, and drug development.

References

An In-depth Technical Guide to Magnesium Insertion Methods for Porphyrin Macrocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract